molecular formula C17H21ClN4O2 B2675327 2-(4-chlorophenoxy)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylpropanamide CAS No. 1797719-02-8

2-(4-chlorophenoxy)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylpropanamide

Cat. No. B2675327
M. Wt: 348.83
InChI Key: MWVFRQZCYVMBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H21ClN4O2 and its molecular weight is 348.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research efforts have led to the synthesis of new pyrimidine-azitidinone analogues exhibiting promising antioxidant, antimicrobial, and antitubercular activities. These compounds have been synthesized from the condensation of aromatic amines with N-phenylacetamide, demonstrating potential in designing further active compounds for bacterial and tuberculosis infections (Chandrashekaraiah et al., 2014).

Anticancer and Analgesic Agents

Another significant application is in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds have shown high inhibitory activity on COX-2 selectivity, with promising analgesic and anti-inflammatory activities, suggesting their potential as leads for developing new therapeutics (Abu‐Hashem et al., 2020).

Development of Self-Complementary Betainic Guanine Model Compounds

Research has also focused on the synthesis of self-complementary betainic guanine model compounds, which form homo-intermolecular dimers. These studies contribute to understanding the biologically important betainic guanines present in RNA, providing insights into the structural basis of molecular interactions in biological systems (SchmidtAndreas & KindermannMarkus Karl, 2001).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

A series of pyrimidinones, oxazinones, and their derivatives, synthesized using citrazinic acid as a starting material, have shown good antibacterial and antifungal activities. These findings underscore the therapeutic potential of these compounds as antimicrobial agents, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-17(2,24-13-7-5-12(18)6-8-13)16(23)20-11-14-19-10-9-15(21-14)22(3)4/h5-10H,11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVFRQZCYVMBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NC=CC(=N1)N(C)C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.